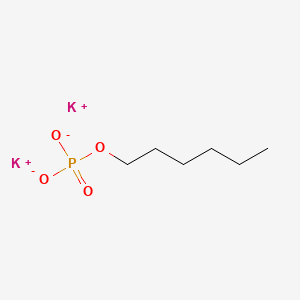![molecular formula C10H10Cl4N2S B13750190 N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide CAS No. 55311-57-4](/img/structure/B13750190.png)
N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is recognized for its unique chemical structure and properties, which make it a valuable compound for scientific research and industrial use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- involves multiple steps, typically starting with the reaction of 4-chloro-2-methylaniline with methyl isothiocyanate. This reaction forms an intermediate, which is then further reacted with trichloromethyl thiol to yield the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process involves stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired reaction, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests and diseases in crops.
Mecanismo De Acción
The mechanism of action of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its desired effects. For example, in agricultural applications, it may inhibit the growth of pests by interfering with their metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Chlordimeform: Known for its use as an insecticide, it shares structural similarities with Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]-.
Chlorfenamidine: Another compound with similar applications in agriculture and pest control.
Uniqueness
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its effectiveness in different applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
55311-57-4 |
|---|---|
Fórmula molecular |
C10H10Cl4N2S |
Peso molecular |
332.1 g/mol |
Nombre IUPAC |
N'-(4-chloro-2-methylphenyl)-N-methyl-N-(trichloromethylsulfanyl)methanimidamide |
InChI |
InChI=1S/C10H10Cl4N2S/c1-7-5-8(11)3-4-9(7)15-6-16(2)17-10(12,13)14/h3-6H,1-2H3 |
Clave InChI |
YAETUTWHRDKSPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)N=CN(C)SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


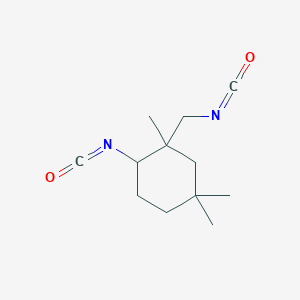
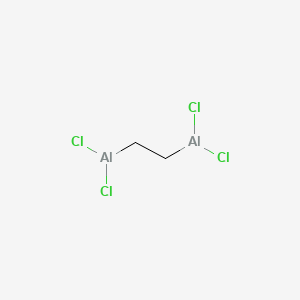
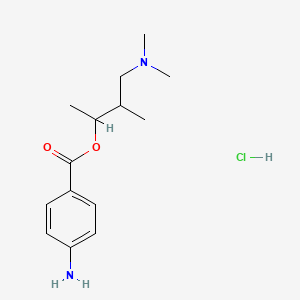
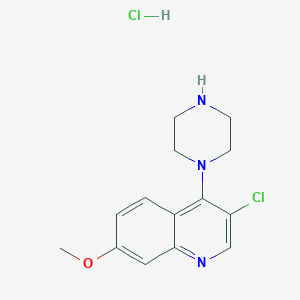
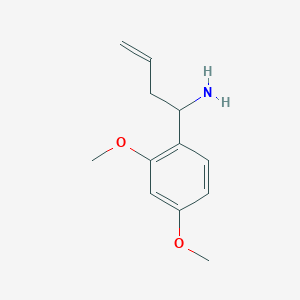
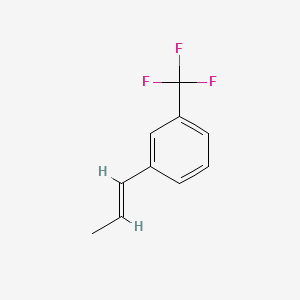
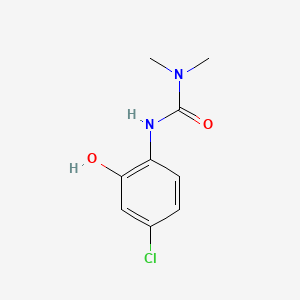
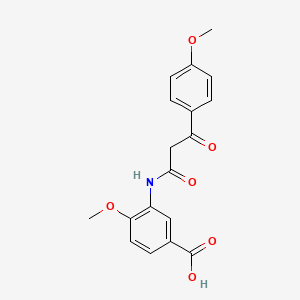
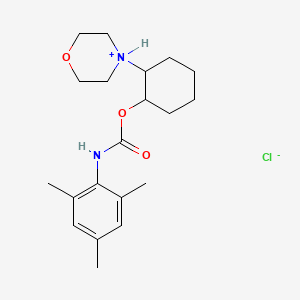
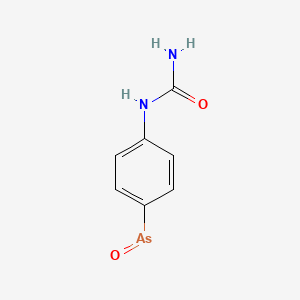
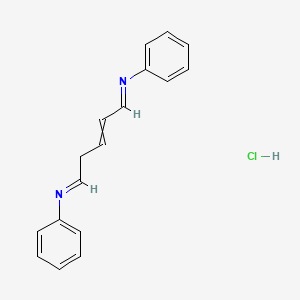

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
